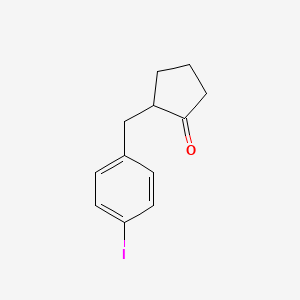
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an acetyl group, a fluorophenyl group, and a carbamic acid tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-acetyl-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Acetyl-4-chlorophenyl)carbamic acid tert-butyl ester
- (3-Acetyl-4-bromophenyl)carbamic acid tert-butyl ester
- (3-Acetyl-4-methylphenyl)carbamic acid tert-butyl ester
Uniqueness
The presence of the fluorine atom in (3-Acetyl-4-fluoro-phenyl)-carbamic acid tert-butyl ester distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique in its applications and effects .
Eigenschaften
Molekularformel |
C13H16FNO3 |
|---|---|
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-acetyl-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H16FNO3/c1-8(16)10-7-9(5-6-11(10)14)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI-Schlüssel |
OVURNWRQBDMPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-(4-nitrophenyl)benzo[D]thiazole](/img/structure/B8764848.png)

![Ethyl 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8764856.png)




![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)


![6-[(2-Oxopropyl)amino]pyridine-3-carboxylic acid](/img/structure/B8764936.png)


